molecular formula C4H6ClF3O B14324637 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite CAS No. 106119-96-4

1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite

Cat. No.: B14324637
CAS No.: 106119-96-4
M. Wt: 162.54 g/mol
InChI Key: FXUCGTZCHJUMGE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is an organic compound characterized by the presence of trifluoromethyl and hypochlorite functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite typically involves the reaction of 1,1,1-Trifluoro-2-methylpropan-2-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite derivative. The general reaction scheme is as follows:

CF3C(CH3)OH+NaOClCF3C(CH3)OCl+NaOH\text{CF}_3\text{C(CH}_3\text{)OH} + \text{NaOCl} \rightarrow \text{CF}_3\text{C(CH}_3\text{)OCl} + \text{NaOH} CF3​C(CH3​)OH+NaOCl→CF3​C(CH3​)OCl+NaOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite undergoes various chemical reactions, including:

    Oxidation: The hypochlorite group can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Typical nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: The major products formed are often oxidized derivatives of the starting material.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite has several applications in scientific research:

    Biology: The compound can be used in biochemical studies to investigate the effects of hypochlorite on biological systems.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite involves the interaction of the hypochlorite group with target molecules. The hypochlorite group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process often involves the formation of reactive intermediates, which can further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-methylpropan-2-ol: A precursor in the synthesis of the hypochlorite derivative.

    1,1,1-Trifluoro-2-methylpropan-2-yl acetate: Another derivative with different functional properties.

    2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid: A compound with similar structural features but different reactivity.

Uniqueness

1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is unique due to the presence of both trifluoromethyl and hypochlorite groups, which impart distinct chemical properties. Its ability to participate in both oxidation and substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

106119-96-4

Molecular Formula

C4H6ClF3O

Molecular Weight

162.54 g/mol

IUPAC Name

(1,1,1-trifluoro-2-methylpropan-2-yl) hypochlorite

InChI

InChI=1S/C4H6ClF3O/c1-3(2,9-5)4(6,7)8/h1-2H3

InChI Key

FXUCGTZCHJUMGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)OCl

Origin of Product

United States

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